FERROCENE
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Overview
Description
FERROCENE, also known as this compound, is an organometallic compound with the formula Fe(C5H5)2. It consists of two cyclopentadienyl rings sandwiching a central iron atom, forming a “sandwich” structure. This compound is notable for its stability and unique bonding, which sparked significant interest in the field of organometallic chemistry .
Synthetic Routes and Reaction Conditions:
From Grignard Reagents: this compound can be synthesized by treating a Grignard reagent with iron chloride (II).
From Sodium Cyclopentadienide: Cyclopentadiene is treated with sodium metal to form cyclopentadienide, which then reacts with iron chloride (II) to form this compound.
From Cyclopentadiene: Cyclopentadiene is treated with iron chloride in the presence of a strong base to obtain this compound
Industrial Production Methods:
- Industrial methods often involve the use of sodium cyclopentadienide or freshly cracked cyclopentadiene deprotonated with potassium hydroxide, followed by reaction with anhydrous iron(II) chloride in ethereal solvents .
Types of Reactions:
Oxidation: this compound can be oxidized to form the ferrocenium cation.
Substitution: It undergoes electrophilic substitution reactions, such as Friedel-Crafts acylation, faster than benzene.
Formylation and Carboxylation: These reactions yield mono-functionalized derivatives
Common Reagents and Conditions:
Oxidation: Strong acids can reversibly oxidize this compound to the ferrocenium cation.
Substitution: Electrophilic reagents and catalysts like aluminum chloride are commonly used in substitution reactions
Major Products:
Ferrocenium Cation: Formed during oxidation.
Substituted Ferrocenes: Products of electrophilic substitution reactions
Chemistry:
Catalysis: this compound is used as a catalyst in various organic reactions.
Polymer Chemistry: Incorporation into polymeric frameworks enhances material properties.
Biology and Medicine:
Drug Design: this compound derivatives are explored for their potential in drug design due to their stability and redox properties.
Industry:
Fuel Additives: Used to improve the efficiency of fuels.
Sensors: Employed in the development of electrochemical sensors.
Mechanism of Action
The mechanism by which ferrocene exerts its effects is primarily through its redox properties. The iron center can undergo oxidation and reduction, facilitating electron transfer processes. This redox activity is crucial in its applications in catalysis and sensor technology .
Comparison with Similar Compounds
Nickelocene: Similar structure but contains nickel instead of iron.
Cobaltocene: Contains cobalt and exhibits different redox properties.
Chromocene: Contains chromium and has distinct chemical reactivity.
Uniqueness:
Stability: Ferrocene is remarkably stable compared to its analogs.
Redox Properties: Its reversible redox behavior is more pronounced, making it highly useful in various applications.
This compound, or this compound, stands out due to its unique structure, stability, and versatile applications across multiple fields. Its discovery and subsequent research have significantly advanced the understanding and development of organometallic chemistry.
Properties
Molecular Formula |
C10H10Fe-6 |
---|---|
Molecular Weight |
186.03 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;cyclopentane;iron |
InChI |
InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q-5;-1; |
InChI Key |
XISWFGALECMDCV-UHFFFAOYSA-N |
SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe] |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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